4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide
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Overview
Description
4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted benzene ring and a carboxamide group attached to a dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the carboxamide.
Substitution: The chloro group is introduced via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide
- 4-chloro-N-{2,2-dimethyl-1-[(ethylamino)carbonyl]propyl}benzenecarboxamide
- 4-chloro-N-{2,2-dimethyl-1-[(propylamino)carbonyl]propyl}benzenecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chloro-substituted benzene ring and the dimethylpropyl chain. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)11(13(19)16-4)17-12(18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQXHCLDWMTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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